

Parvisoflavanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Parvisoflavanone*

Cat. No.: *B12098347*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parvisoflavanone is a naturally occurring isoflavanone, a class of flavonoids characterized by a 3-phenylchroman-4-one backbone. Isoflavanones are recognized for their potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure and known properties of **parvisoflavanone**, drawing upon available data and general characteristics of the isoflavanone class of compounds. Due to a lack of specific experimental data for **parvisoflavanone** in publicly accessible literature, some properties are discussed in the context of related isoflavanones.

Chemical Structure and Nomenclature

Parvisoflavanone is chemically known as 5,7-dihydroxy-3-(4-hydroxy-2,3-dimethoxyphenyl)chroman-4-one. Its structure features a dihydroxylated A-ring, a B-ring substituted with one hydroxyl and two methoxy groups, and a heterocyclic C-ring.

Table 1: Chemical Identifiers for **Parvisoflavanone**[\[1\]](#)

Identifier	Value
IUPAC Name	5,7-dihydroxy-3-(4-hydroxy-2,3-dimethoxyphenyl)-2,3-dihydrochromen-4-one
Molecular Formula	C ₁₇ H ₁₆ O ₇
Molecular Weight	332.3 g/mol
Canonical SMILES	<chem>COC1=C(C=CC(=C1OC)O)C2COC3=CC(=CC(=C3C2=O)O)O</chem>
InChI	InChI=1S/C17H16O7/c1-22-16-9(3-4-11(19)17(16)23-2)10-7-24-13-6-8(18)5-12(20)14(13)15(10)21/h3-6,10,18-20H,7H2,1-2H3
InChIKey	KPBUWUOWFRHOIU-UHFFFAOYSA-N

Physicochemical Properties

Specific experimental data on the physicochemical properties of **parvisoflavanone**, such as melting point, boiling point, and solubility, are not readily available in the current literature. However, based on its structure and the properties of similar isoflavonoids, it is expected to be a crystalline solid at room temperature with limited solubility in water and better solubility in organic solvents like methanol, ethanol, and DMSO.

Table 2: Computed Physicochemical Properties of **Parvisoflavanone**[\[1\]](#)

Property	Value
XLogP3	2.5
Hydrogen Bond Donor Count	3
Hydrogen Bond Acceptor Count	7
Rotatable Bond Count	4
Topological Polar Surface Area	124 Å ²
Heavy Atom Count	24

Spectroscopic Data

Detailed experimental spectroscopic data for **parvisoflavanone** is not currently available. The following sections describe the expected spectral characteristics based on the general knowledge of isoflavanone structures.

^1H NMR Spectroscopy

The proton NMR spectrum of **parvisoflavanone** would be expected to show distinct signals for the aromatic protons on the A and B rings, the methoxy groups, and the protons on the heterocyclic C-ring. The chemical shifts would be influenced by the electronic effects of the hydroxyl and methoxy substituents.

^{13}C NMR Spectroscopy

The carbon NMR spectrum would display signals for all 17 carbon atoms in the molecule. The carbonyl carbon (C-4) would resonate at a characteristic downfield shift. The chemical shifts of the aromatic carbons would be indicative of their substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of **parvisoflavanone** would be expected to exhibit characteristic absorption bands for the hydroxyl (O-H) stretching vibrations, aromatic C-H stretching, C=O (carbonyl) stretching of the chromanone ring, and C-O stretching of the ether and phenol groups.

Mass Spectrometry

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of **parvisoflavanone**. Fragmentation patterns would likely involve cleavages of the heterocyclic C-ring and loss of substituents from the aromatic rings.

Biological Activities and Signaling Pathways

While no specific studies on the biological activity of **parvisoflavanone** have been identified, compounds of the isoflavanone class are known to possess a range of biological effects.

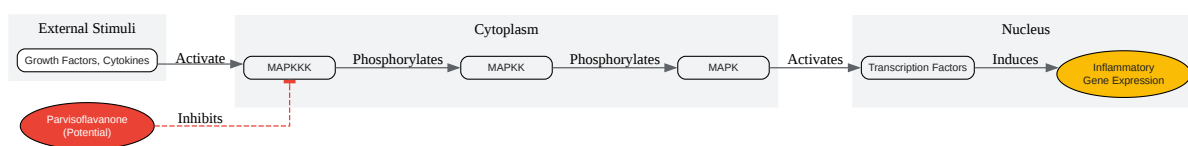
Potential Anti-inflammatory Activity

Flavonoids, including isoflavonoids, have been reported to exhibit anti-inflammatory properties. This activity is often attributed to their ability to modulate key inflammatory signaling pathways.

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of inflammation. Some flavonoids have been shown to inhibit the activation of NF- κ B, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.

Figure 1: Potential inhibition of the NF- κ B signaling pathway by **parvisoflavanone**.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation and other cellular processes. Certain flavonoids can modulate MAPK signaling, which may contribute to their anti-inflammatory effects.



[Click to download full resolution via product page](#)

Figure 2: Potential modulation of the MAPK signaling pathway by **parvisoflavanone**.

Potential Anticancer and Antioxidant Activities

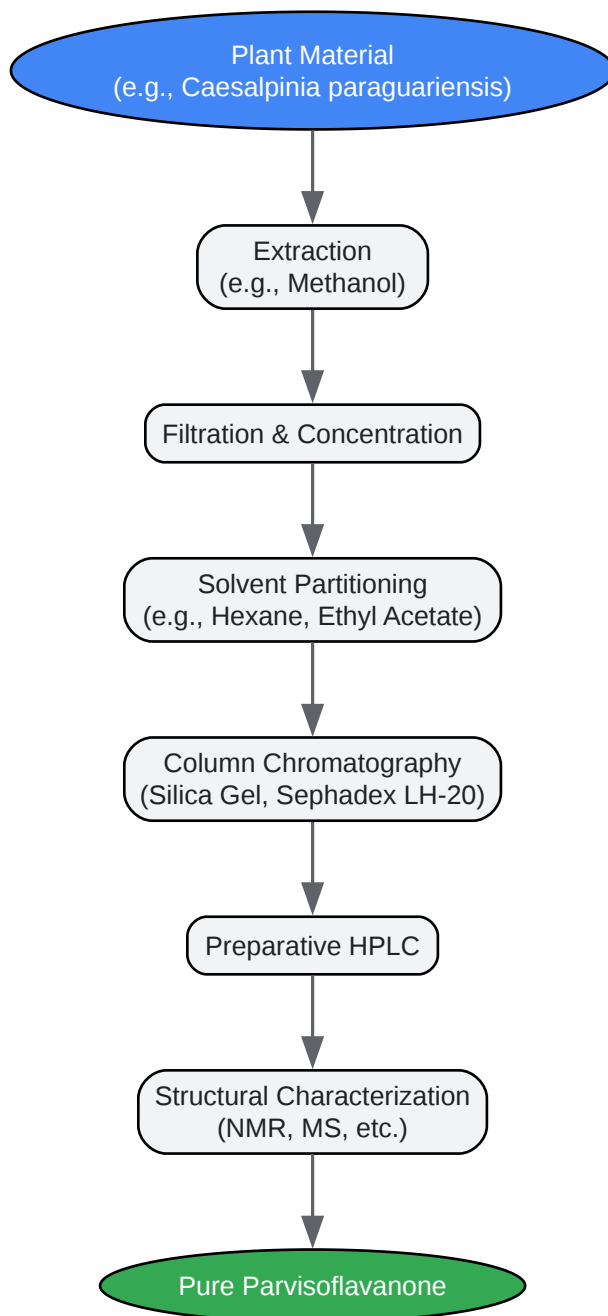
Like many flavonoids, **parvisoflavanone** may possess anticancer and antioxidant properties. The phenolic hydroxyl groups in its structure are key features that can contribute to radical scavenging activity. Further research is needed to evaluate these potential activities specifically for **parvisoflavanone**.

Experimental Protocols

Specific, validated experimental protocols for the isolation, synthesis, and biological evaluation of **parvisoflavanone** are not available in the peer-reviewed literature. The following sections provide general methodologies that could be adapted for these purposes.

General Isolation Protocol for Isoflavanones

A general workflow for the isolation of isoflavanones from plant material is outlined below.



[Click to download full resolution via product page](#)

Figure 3: General workflow for the isolation of **parvisoflavanone** from a natural source.

Methodology:

- **Extraction:** Dried and powdered plant material is extracted with a suitable solvent, such as methanol or ethanol, at room temperature or under reflux.
- **Concentration:** The solvent is removed under reduced pressure to yield a crude extract.
- **Partitioning:** The crude extract is suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.
- **Chromatography:** The fraction containing the target compound (likely the ethyl acetate or n-butanol fraction for isoflavanones) is subjected to column chromatography on silica gel or Sephadex LH-20.
- **Purification:** Further purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.
- **Structure Elucidation:** The structure of the isolated compound is confirmed using spectroscopic methods such as NMR (^1H , ^{13}C , COSY, HMQC, HMBC), mass spectrometry, UV-Vis, and IR spectroscopy.

General Synthetic Approach

A plausible synthetic route to **parvisoflavanone** could involve the construction of the chromanone core followed by the introduction of the B-ring. A key step would be the formation of the C2-C3 bond.

Conclusion and Future Directions

Parvisoflavanone is an isoflavanone with a chemical structure that suggests potential for interesting biological activities. However, a significant gap exists in the scientific literature regarding its specific physicochemical properties, spectroscopic data, and biological functions. Future research should focus on the isolation or synthesis of **parvisoflavanone** to enable comprehensive experimental characterization. Detailed studies are warranted to investigate its potential anti-inflammatory, anticancer, and antioxidant activities and to elucidate the underlying molecular mechanisms and signaling pathways. Such research will be crucial for unlocking the therapeutic potential of this natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anti-inflammatory activities of flavonoids isolated from *Caesalpinia pulcherrima* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Parvisoflavanone: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12098347#parvisoflavanone-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com